molecular formula C22H42O3 B12311716 Ppolypropylene(melt flow rate) CAS No. 28590-30-9

Ppolypropylene(melt flow rate)

Cat. No.: B12311716
CAS No.: 28590-30-9
M. Wt: 354.6 g/mol
InChI Key: NSYDMBURIUSUDH-UHFFFAOYSA-N
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Description

Polypropylene is a versatile thermoplastic polymer widely used in various industries due to its excellent properties, including high chemical resistance, low density, and good mechanical strength. The melt flow rate of polypropylene is a critical parameter that indicates the polymer’s flow capability during processing, significantly influencing resin selection and production .

Preparation Methods

Synthetic Routes and Reaction Conditions

Polypropylene is synthesized through the polymerization of propylene monomers. The most common method is the Ziegler-Natta polymerization, which involves the use of titanium chloride catalysts and aluminum alkyl co-catalysts. The reaction typically occurs at low temperatures and pressures, resulting in high molecular weight polymers .

Industrial Production Methods

In industrial settings, polypropylene is produced using either gas-phase polymerization or bulk polymerization processes. These methods involve the polymerization of propylene in the presence of a catalyst system, followed by the removal of unreacted monomers and the stabilization of the polymer. The melt flow rate of the resulting polypropylene can be controlled by adjusting the polymerization conditions and the molecular weight distribution .

Chemical Reactions Analysis

Types of Reactions

Polypropylene undergoes various chemical reactions, including oxidation, reduction, and substitution. Oxidation reactions can occur during processing or exposure to environmental conditions, leading to the formation of hydroperoxides and carbonyl compounds. Reduction reactions are less common but can be induced using specific reducing agents .

Common Reagents and Conditions

Common reagents used in the chemical reactions of polypropylene include oxygen, hydrogen, and various catalysts. Oxidation reactions typically occur at elevated temperatures and in the presence of oxygen, while reduction reactions require specific reducing agents and controlled conditions .

Major Products Formed

The major products formed from the oxidation of polypropylene include hydroperoxides, alcohols, ketones, and carboxylic acids. These oxidation products can affect the mechanical properties and stability of the polymer .

Mechanism of Action

The mechanism of action of polypropylene involves its ability to form strong intermolecular bonds, resulting in high tensile strength and durability. The polymer’s molecular structure, consisting of repeating propylene units, contributes to its crystallinity and resistance to chemical degradation. The melt flow rate of polypropylene is influenced by the polymer’s molecular weight and the degree of branching, which affect its flow behavior during processing .

Comparison with Similar Compounds

Polypropylene is often compared with other thermoplastic polymers, such as polyethylene and polyvinyl chloride:

    Polyethylene: Polyethylene has a lower melting point and higher flexibility compared to polypropylene.

    Polyvinyl Chloride: Polyvinyl chloride is more rigid and has better flame resistance than polypropylene.

Similar compounds include:

  • Polyethylene (PE)
  • Polyvinyl Chloride (PVC)
  • Polystyrene (PS)

Polypropylene’s unique combination of properties, including its high melt flow rate, makes it suitable for a wide range of applications, distinguishing it from other thermoplastic polymers .

Properties

IUPAC Name

12-(3-octyloxiran-2-yl)dodecanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42O3/c1-2-3-4-5-11-14-17-20-21(25-20)18-15-12-9-7-6-8-10-13-16-19-22(23)24/h20-21H,2-19H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYDMBURIUSUDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1C(O1)CCCCCCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10337657, DTXSID20864146
Record name cis-13,14-Epoxydocosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 12-(3-Octyloxiran-2-yl)dodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28590-30-9
Record name cis-13,14-Epoxydocosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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